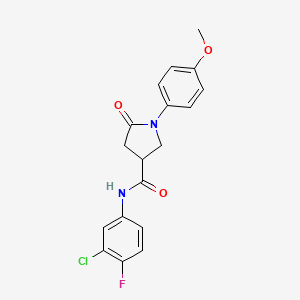![molecular formula C24H26N2O5 B11164793 7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11164793.png)
7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a chromen-2-one core. It has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromen-2-one core, which is then functionalized with the piperazine ring. The methoxyphenyl group is introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chromen-2-one core play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their alpha1-adrenergic receptor affinity.
4-(4-methoxyphenyl)piperazine derivatives: These compounds have similar piperazine and methoxyphenyl groups and are investigated for their pharmacological properties.
Uniqueness
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C24H26N2O5/c1-16-14-23(28)31-24-17(2)21(9-8-20(16)24)30-15-22(27)26-12-10-25(11-13-26)18-4-6-19(29-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
UHATVJBESXIFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11164717.png)
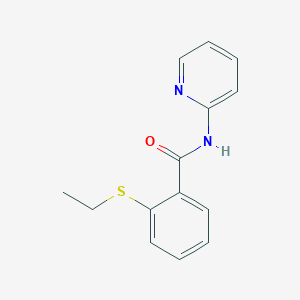
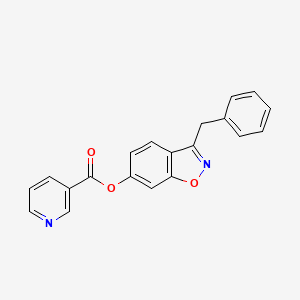
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide](/img/structure/B11164733.png)
![1-butyl-N-{4-[(4-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164740.png)
![5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11164743.png)
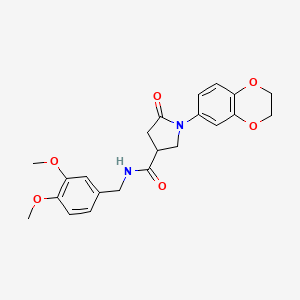
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B11164754.png)
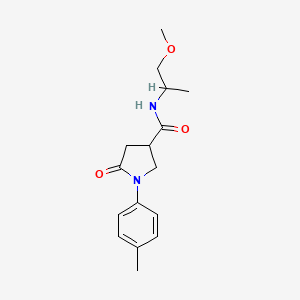
![1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164760.png)
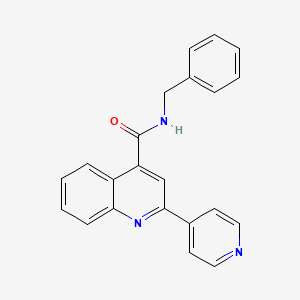
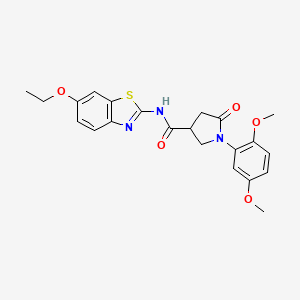
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11164789.png)
